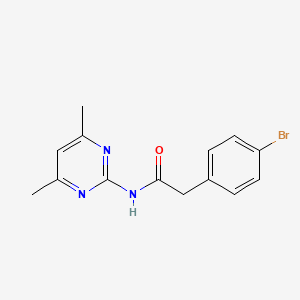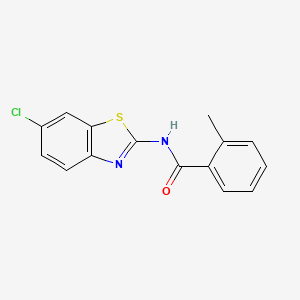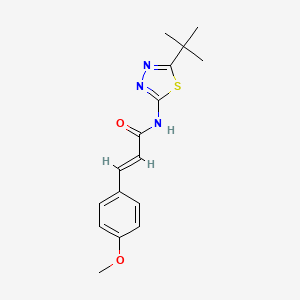
N-(2-methoxy-5-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-5-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide, also known as MPPT, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. MPPT is a piperazine derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of N-(2-methoxy-5-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide is not fully understood. However, it has been suggested that N-(2-methoxy-5-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide exerts its effects by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. This modulation may result in the observed biochemical and physiological effects of N-(2-methoxy-5-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide.
Biochemical and Physiological Effects
N-(2-methoxy-5-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been found to exhibit various biochemical and physiological effects in animal studies. It has been shown to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine. Additionally, N-(2-methoxy-5-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been found to exhibit antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-methoxy-5-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide in lab experiments is its relatively low toxicity and high selectivity for certain neurotransmitter receptors. However, one limitation of using N-(2-methoxy-5-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(2-methoxy-5-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further investigation into the exact mechanism of action of N-(2-methoxy-5-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide may provide insights into its potential therapeutic applications in other areas of medicine. Finally, the development of more efficient synthesis methods for N-(2-methoxy-5-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide may facilitate its use in future research.
Métodos De Síntesis
The synthesis of N-(2-methoxy-5-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide involves the reaction of 2-methoxy-5-methylphenylamine with 2-pyridinecarboxaldehyde and piperazinecarbothioamide in the presence of a catalyst. The resulting product is then purified to obtain N-(2-methoxy-5-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide in its pure form.
Aplicaciones Científicas De Investigación
N-(2-methoxy-5-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant properties. Additionally, N-(2-methoxy-5-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-14-6-7-16(23-2)15(13-14)20-18(24)22-11-9-21(10-12-22)17-5-3-4-8-19-17/h3-8,13H,9-12H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUMUOMARMYKFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=S)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,7-dibenzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5858013.png)





![N-[4-(dimethylamino)phenyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B5858063.png)

![2-[(4-methyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5858097.png)
![methyl 1-[2-(tert-butylamino)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5858102.png)

![3-{[(2-chlorophenyl)amino]sulfonyl}-4-fluorobenzoic acid](/img/structure/B5858122.png)

